N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide
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Overview
Description
N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide is a heterocyclic compound that combines an indazole moiety with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide typically involves the formation of the indazole and thiophene rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The thiophene ring can be synthesized via the reaction of 1,4-diketones with sulfur sources . The final coupling step involves the reaction of the indazole derivative with the thiophene carboxylic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated synthesis platforms can also enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the indazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common for reduction.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indazole derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of kinase inhibitors.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The indazole moiety can mimic the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-5-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(1H-indazol-5-yl)-3-methylbutanamide: Contains a different alkyl chain on the amide group.
Uniqueness
N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide is unique due to the presence of both the indazole and thiophene rings, which can confer distinct electronic and steric properties. This combination can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-5-propylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-3-13-7-11(9-20-13)15(19)17-12-4-5-14-10(6-12)8-16-18-14/h4-9H,2-3H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQQEIYQVNPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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